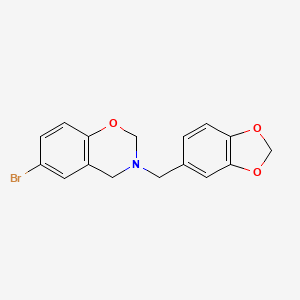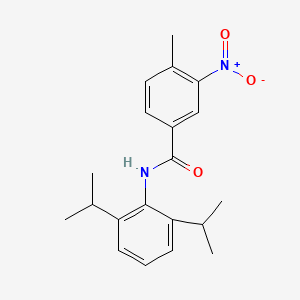![molecular formula C21H24N2O B5526468 3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol](/img/structure/B5526468.png)
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol is a complex organic compound with a molecular formula of C21H24N2O. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoline core with various substituents, making it a subject of interest for researchers in the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aniline derivatives with suitable aldehydes or ketones, followed by functional group modifications to introduce the benzyl(methyl)amino and trimethyl groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines depending on the reagents and conditions used.
科学研究应用
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2,7,8-Trimethylquinolin-4-ol: Lacks the benzyl(methyl)amino group, resulting in different chemical and biological properties.
Benzyl(methyl)aminoquinoline: Similar structure but without the trimethyl groups on the quinoline ring.
4-Hydroxyquinoline: A simpler quinoline derivative with different reactivity and applications.
Uniqueness
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-14-10-11-18-20(15(14)2)22-16(3)19(21(18)24)13-23(4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICJDFUHCPBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL](/img/structure/B5526404.png)
![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)
![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)
![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![3-(3,4-Dimethylphenyl)-1-methyl-1-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B5526458.png)
![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)
![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)
